Acridone

Descripción general

Descripción

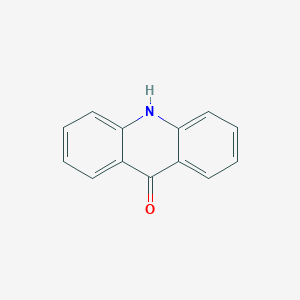

La acridona es un compuesto orgánico basado en el esqueleto de acridina, con un grupo carbonilo en la posición 9. Es un polvo amarillo con una fórmula química de C13H9NO y una masa molar de 195.221 g·mol−1 . La acridona es conocida por su estructura planar y se utiliza como andamiaje para varios compuestos sintéticos con diversas actividades farmacológicas .

Métodos De Preparación

La acridona se puede sintetizar a través de varios métodos:

Reacción de condensación de Ullmann: Esto implica la condensación de ácido o-halobenzoico con aminas aromáticas en presencia de cobre, seguido de una ciclación intramolecular utilizando ácido sulfúrico.

Calentar ácido fenámico: La acridona también se puede sintetizar calentando ácido fenámico.

Producción industrial: Industrialmente, la acridona se produce por el cierre del anillo del ácido N-fenilantraílico en presencia de ácido sulfúrico concentrado.

Análisis De Reacciones Químicas

La acridona experimenta varias reacciones químicas:

Oxidación: La acridona se puede oxidar para formar óxidos de acridona-N.

Reducción: La reducción de la acridona puede conducir a la formación de derivados de dihidroacridona.

Reactivos y condiciones comunes: Los reactivos comunes incluyen ácido sulfúrico para la ciclación y catalizadores de cobre para las reacciones de condensación.

Productos principales: Los productos principales incluyen derivados de acridona con varios grupos funcionales, que exhiben diferentes actividades biológicas.

Aplicaciones Científicas De Investigación

Anticancer Applications

Acridone derivatives have been extensively studied for their potential as anticancer agents. Their mechanism of action primarily involves intercalation with DNA, which disrupts cellular processes and induces apoptosis in cancer cells.

Case Studies and Findings

- This compound Derivatives and Drug Resistance : Research indicates that certain this compound derivatives can overcome multidrug resistance in cancer therapy by inhibiting ABC transporters. For instance, compounds targeting DNA topoisomerases have shown promising results in vitro against various cancer cell lines .

- Clinical Trials : Several this compound-based compounds have progressed to clinical studies, demonstrating significant cytotoxicity against cancer cells while minimizing adverse effects. These studies emphasize the need for novel drug designs to enhance therapeutic efficacy .

Antimicrobial Properties

This compound and its derivatives exhibit notable antibacterial and antifungal activities, making them valuable in treating infections caused by resistant strains.

Synthesis and Activity

- Synthesis of this compound Derivatives : Various synthetic routes have been developed for this compound derivatives, including Ullmann condensation and radical reactions. These methods yield compounds that display effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Antimicrobial Screening : In a comparative study, several synthesized this compound derivatives were screened for their antimicrobial properties. Compounds such as 9-acridone-N-acetic acid demonstrated significant antibacterial activity .

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents.

Other Therapeutic Applications

Beyond anticancer and antimicrobial uses, acridones are being explored for their anti-inflammatory and antimalarial properties.

Research Insights

- Anti-inflammatory Effects : Some studies suggest that acridones can modulate inflammatory responses, providing a basis for their use in treating inflammatory diseases .

- Antimalarial Activity : Acridones have also been investigated for their efficacy against malaria parasites, adding to their versatility as therapeutic agents .

Mecanismo De Acción

El mecanismo de acción de los derivados de acridona implica:

Intercalación del ADN: Los derivados de acridona pueden intercalarse en el ADN, interrumpiendo su función y provocando la muerte celular.

Inhibición enzimática: Los derivados de acridona pueden inhibir enzimas como la topoisomerasa y la telomerasa, que son esenciales para la replicación del ADN y la división celular.

Objetivos moleculares: Los derivados de acridona se dirigen a varias vías moleculares, incluida la inhibición de la acetilcolinesterasa y las proteínas quinasas.

Comparación Con Compuestos Similares

La acridona se compara con otros compuestos similares como:

Quinacridona: La quinacridona es otro compuesto relacionado con aplicaciones similares en colorantes y pigmentos.

Características únicas: La estructura planar única de la acridona y su capacidad para formar varios derivados con diversas actividades biológicas la distinguen de otros compuestos similares.

Actividad Biológica

Acridone, a heterocyclic compound, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Overview of this compound

This compound is characterized by a tetracyclic structure that allows for various substitutions, resulting in a wide range of biological activities. The compound's ability to intercalate with DNA and inhibit key enzymes makes it a valuable candidate for drug development.

Anticancer Activity

This compound derivatives have been extensively studied for their anticancer properties. Recent research has highlighted several compounds with notable cytotoxic effects against various cancer cell lines.

Key Findings

- N10-substituted this compound derivatives : These compounds were synthesized and evaluated for their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). Among them, compound 8f exhibited the highest activity with IC50 values of 4.72 μM and 5.53 μM against MCF-7 and MDA-MB-231, respectively .

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of AKT kinase, a critical pathway in cancer cell proliferation. Compounds 7f and 8f showed potent inhibition of AKT with IC50 values of 5.38 μM and 6.90 μM .

- Hybrid Systems : Studies have also explored hybrid systems combining acridones with other pharmacophores, enhancing their selectivity and potency against various cancer types .

Antimicrobial Activity

This compound derivatives have demonstrated significant antimicrobial properties against bacteria, fungi, and parasites.

Notable Research

- Broad-Spectrum Activity : this compound compounds exhibit antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans .

- Mechanisms : The antimicrobial action is believed to involve disruption of microbial DNA synthesis and interference with metabolic pathways .

Antiviral Properties

Research indicates that this compound derivatives may also possess antiviral activities.

Case Studies

- Inhibition of Viral Replication : Certain this compound derivatives have shown effectiveness in inhibiting the replication of viruses such as HIV and influenza through mechanisms involving DNA binding and enzyme inhibition .

- Potential Applications : These findings suggest potential applications in developing antiviral therapies targeting specific viral pathways .

Anti-inflammatory Effects

This compound compounds have been investigated for their anti-inflammatory properties.

Research Insights

- Inhibition of Inflammatory Mediators : Some studies report that acridones can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

- Clinical Implications : This property could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Summary Table of Biological Activities

| Biological Activity | Key Findings | Example Compounds | IC50 Values |

|---|---|---|---|

| Anticancer | Inhibition of AKT kinase | Compound 8f | 4.72 μM (MCF-7) |

| Antimicrobial | Broad-spectrum activity | Various acridones | Varies by strain |

| Antiviral | Inhibition of viral replication | Specific derivatives | Not specified |

| Anti-inflammatory | Reduction of cytokine production | Selected acridones | Not specified |

Q & A

Basic Research Questions

Q. What are the standard in vitro methods to evaluate the anti-proliferative effects of acridone on cancer cells?

- Methodological Answer : The MTT assay is widely used to assess cell viability, where this compound-treated cells (e.g., MDA-MB-231 breast cancer cells) are incubated with MTT reagent, and optical density (OD) values are measured to quantify proliferation inhibition. Dose-dependent effects are validated using RT-qPCR and Western blotting to analyze gene/protein expression (e.g., ABCG2 downregulation). Statistical rigor is ensured via one-way ANOVA with Tukey’s post-hoc test, and experiments are repeated ≥3 times to ensure reproducibility .

Q. How is this compound synthase purified from plant cell cultures, and what challenges are encountered?

- Methodological Answer : this compound synthase from Ruta graveolens is purified via ammonium sulfate precipitation (55–80% saturation), followed by gel filtration and ion-exchange chromatography. Challenges include significant activity loss (>99%) during purification and sensitivity to sulfhydryl inhibitors (e.g., N-ethylmaleimide). Enzyme stability is maintained at -70°C, and kinetic parameters (e.g., Km for malonyl-CoA: 32.8 µM) are determined using partially purified preparations .

Q. What photophysical characterization techniques are used to study this compound derivatives for material science applications?

- Methodological Answer : Time-resolved fluorescence spectroscopy and femtosecond laser systems are employed to study singlet-triplet equilibrium states. For example, this compound derivatives exhibit thermally activated delayed fluorescence (TADF) due to efficient intersystem crossing (kISC > 10<sup>10</sup> s<sup>-1</sup>), with solvent-independent lifetimes analyzed via enhanced chemiluminescence systems .

Advanced Research Questions

Q. How can metabolomics approaches like UPLC/Q-TOF MS be integrated to study this compound derivatives' mechanisms of action?

- Methodological Answer : Untargeted metabolomics identifies metabolic perturbations (e.g., glutathione depletion, phosphatidylcholine oxidation) in leukemia cells treated with this compound derivatives. Data are processed using PCA and OPLS-DA to isolate biomarkers (e.g., reduced GSH/GSSG ratio). Oxidative stress is validated via ROS assays, mitochondrial transmembrane potential measurements, and caspase-3 activation .

Q. What structural optimization strategies enhance the antitumor activity of this compound derivatives?

- Methodological Answer : Introducing substituents like 3,5-dimethoxybenzyl groups (compound I) and terminal amino groups (derivative 8a) improves cytotoxicity. Structure-activity relationship (SAR) studies reveal that substitutions at the C2 position on the this compound ring enhance binding to biomolecular targets (e.g., DNA intercalation), with IC50 values optimized from >100 µM (parent compound) to 0.39 µM (derivative 8a) .

Q. How can researchers resolve contradictions in dose-response data across studies on this compound’s anti-proliferative effects?

- Methodological Answer : Variability in ABCG2 inhibition thresholds (e.g., 0.5 µM vs. 1.0 µM) may arise from differences in cell lines or assay conditions. Standardizing protocols (e.g., incubation time, cell density) and including internal controls (e.g., urea flux assays) improves cross-study comparability. Replicating experiments with orthogonal methods (e.g., ATP assays alongside MTT) validates dose-dependent trends .

Q. What mechanisms underlie this compound-induced oxidative stress and apoptosis in cancer cells?

- Methodological Answer : this compound derivatives disrupt redox homeostasis by depleting glutathione (GSH), increasing lipid peroxidation (e.g., malondialdehyde), and elevating ROS. Mitochondrial dysfunction is confirmed via JC-1 staining (ΔΨm loss) and cytochrome C release. Caspase-3 activation is quantified via fluorometric assays, linking oxidative stress to apoptotic pathways .

Q. How do molecular dynamics and crystallography inform the design of this compound-based enzyme inhibitors?

- Methodological Answer : Single-crystal X-ray diffraction reveals critical interactions (e.g., π-π stacking, hydrogen bonding) between this compound derivatives and targets like NS3 helicase. Molecular docking simulations guide substitutions to enhance binding affinity (e.g., for HCV helicase inhibition, IC50 = 1.5–20 µM) while minimizing cytotoxicity (therapeutic index >1000 for compound 16) .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks ensure robust analysis of this compound’s biological activity data?

- Methodological Answer : GraphPad Prism is used for ANOVA with Tukey’s multiple comparison tests. Data are presented as mean ± SD (n=3), with p<0.05 thresholds. For metabolomics, multivariate tools (PCA, OPLS-DA) in software like SIMCA-P validate biomarker significance (VIP scores >1.0) .

Q. How can aggregation-induced emission (AIE) properties of this compound derivatives be tuned for bioimaging applications?

- Methodological Answer : Bulky substituents (e.g., triphenylamine) reduce π-π stacking, enhancing AIE. Solvent polarity studies (e.g., THF/water mixtures) correlate emission shifts (blue to green) with aggregation states, validated via dynamic light scattering (DLS) and fluorescence lifetime imaging (FLIM) .

Propiedades

IUPAC Name |

10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEYVTFCMJSGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060371 | |

| Record name | 9(10H)-Acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Acridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14742234 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

578-95-0, 643-62-9 | |

| Record name | Acridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Acridinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(10H)-Acridinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9(10H)-Acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-acridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BK306GUQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.